molecular formula C24H24N4O5S2 B2846299 N-(2,5-dimethoxyphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide CAS No. 1251681-38-5

N-(2,5-dimethoxyphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide

Cat. No.: B2846299
CAS No.: 1251681-38-5
M. Wt: 512.6
InChI Key: JXXFXIYHQHBZBS-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide is a useful research compound. Its molecular formula is C24H24N4O5S2 and its molecular weight is 512.6. The purity is usually 95%.
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Scientific Research Applications

Radioligand Development for PET Imaging

A study by Dollé et al. (2008) focused on the synthesis of DPA-714, a compound within a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, as selective ligands for the translocator protein (18 kDa) suitable for PET imaging. This research highlights the utility of similar compounds in the development of radioligands for neuroimaging, particularly in the context of neurological diseases (Dollé et al., 2008).

Antimicrobial and Anti-inflammatory Agents

Hossan et al. (2012) and Amr et al. (2007) demonstrated the synthesis of pyrimidinone and oxazinone derivatives with promising antimicrobial and anti-inflammatory properties. These studies illustrate the potential of structurally related compounds in the development of new therapeutic agents targeting microbial infections and inflammatory conditions (Hossan et al., 2012); (Amr et al., 2007).

Synthesis of Novel Heterocycles for Agricultural Applications

Research by Fadda et al. (2017) explored the synthesis of heterocycles incorporating a thiadiazole moiety, demonstrating insecticidal properties against the cotton leafworm, Spodoptera littoralis. This work underscores the applicability of such compounds in developing new agricultural chemicals (Fadda et al., 2017).

Anticancer Activity

A study by Rahmouni et al. (2016) on the synthesis of novel pyrazolopyrimidines derivatives showed significant anticancer and anti-5-lipoxygenase activities, indicating the potential of such compounds in cancer therapy and inflammation-related diseases (Rahmouni et al., 2016).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,5-dimethoxyphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide involves the condensation of 2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetic acid with 2,5-dimethoxyaniline, followed by acetylation of the resulting amide with acetic anhydride." "Starting Materials": [ "2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetic acid", "2,5-dimethoxyaniline", "acetic anhydride", "triethylamine", "dimethylformamide", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ] "Reaction": [ "Step 1: Dissolve 2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetic acid (1.0 equiv) and triethylamine (1.2 equiv) in dichloromethane.", "Step 2: Add 2,5-dimethoxyaniline (1.1 equiv) to the reaction mixture and stir at room temperature for 2 hours.", "Step 3: Add water to the reaction mixture and extract with dichloromethane.", "Step 4: Dry the organic layer over sodium sulfate and concentrate under reduced pressure.", "Step 5: Dissolve the resulting crude product in dimethylformamide and add acetic anhydride (1.2 equiv) and triethylamine (1.2 equiv).", "Step 6: Stir the reaction mixture at room temperature for 2 hours.", "Step 7: Quench the reaction with water and extract with dichloromethane.", "Step 8: Dry the organic layer over sodium sulfate and concentrate under reduced pressure.", "Step 9: Dissolve the resulting crude product in diethyl ether and wash with sodium bicarbonate solution and brine.", "Step 10: Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the final product." ] }

CAS No.

1251681-38-5

Molecular Formula

C24H24N4O5S2

Molecular Weight

512.6

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide

InChI

InChI=1S/C24H24N4O5S2/c1-5-34-23-26-21-20(35-23)22(30)28(15-8-6-14(2)7-9-15)24(31)27(21)13-19(29)25-17-12-16(32-3)10-11-18(17)33-4/h6-12H,5,13H2,1-4H3,(H,25,29)

InChI Key

JXXFXIYHQHBZBS-UHFFFAOYSA-N

SMILES

CCSC1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)NC3=C(C=CC(=C3)OC)OC)C4=CC=C(C=C4)C

solubility

not available

Origin of Product

United States

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